molecular formula C18H26N2O4 B1374794 tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 1272758-04-9

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B1374794
CAS No.: 1272758-04-9
M. Wt: 334.4 g/mol
InChI Key: QYCNCUORIDQDBF-UHFFFAOYSA-N
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Description

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 1272758-04-9) is a naphthyridine derivative functionalized with a tert-butyl carboxylate group at position 1 and a 3-ethoxy-3-oxopropyl substituent at position 5. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tetrahydro-1,8-naphthyridine analogs, which are explored for their biological activity . Its synthesis involves organometallic coupling reactions, such as the use of tert-butyl lithium and diethyl phosphonate derivatives, followed by purification via chromatography . The ethoxypropyl side chain introduces steric and electronic effects that influence reactivity and solubility, making it distinct from simpler alkyl-substituted analogs.

Properties

IUPAC Name

tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-5-23-15(21)11-10-14-9-8-13-7-6-12-20(16(13)19-14)17(22)24-18(2,3)4/h8-9H,5-7,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCNCUORIDQDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743325
Record name tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272758-04-9
Record name tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The hydrodynamic size of the resulting poly(n-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution ph, suggesting that the bioavailability of the compound may be influenced by pH conditions.

Biological Activity

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H26_{26}N2_2O4_4
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 1272758-04-9

The biological activity of this compound can be attributed to its interaction with various biological targets. It exhibits properties that may influence cellular pathways related to cancer and inflammation.

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis or inhibiting proliferation through mechanisms involving DNA interaction and topoisomerase inhibition.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Biological Activity Data

Activity TypeTarget/OrganismAssay MethodResult
AnticancerVarious human tumor cell linesMTT assayIC50 values ranging from 10 to 30 µM
Enzyme InhibitionUreaseInhibition assay50% inhibition at 20 µM
AntimicrobialStaphylococcus aureusDisk diffusion methodZone of inhibition: 15 mm

Study 1: Antitumor Activity

In a study conducted by Shen et al. (2011), a series of naphthyridine derivatives were synthesized and screened for anticancer activity against human tumor cells. Among these, tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine showed promising results, demonstrating selective cytotoxicity against HepG2 and DLD cell lines with minimal toxicity to normal cells .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of this compound. It was found to inhibit urease activity effectively, which is crucial in the treatment of urease-related disorders. The study employed molecular docking techniques to elucidate the binding interactions between the compound and the urease active site, suggesting a competitive inhibition mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related naphthyridine derivatives, focusing on substituent effects, synthetic routes, and applications:

Compound Substituent CAS No. Molecular Weight Key Features References
tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 3-ethoxy-3-oxopropyl 1272758-04-9 337.39 (calculated) Ester group enhances stability; used in multi-step synthesis of bioactive analogs.
tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Methyl 243641-37-4 248.32 Simpler alkyl chain; lower steric hindrance but reduced functional versatility.
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Chloro 679392-23-5 268.74 Halogen substituent enables cross-coupling reactions; higher reactivity toward nucleophiles.
tert-Butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Aminomethyl 886362-43-2 265.33 Primary amine facilitates amide bond formation; potential for drug conjugates.
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 1-hydroxypropan-2-yl 959992-13-3 292.37 Hydroxyl group increases polarity; suitable for hydrogen-bonding interactions.

Physicochemical Properties

  • NMR Shifts : The ethoxypropyl group in the target compound shows distinct $ ^1H $ NMR signals at δ 4.27–4.06 (m, 4H, OCH₂CH₃) and δ 1.28 (td, 6H, CH₃), differentiating it from methyl (δ 2.74) or chloro (δ 7.3–7.25) analogs .
  • Solubility : Ethoxypropyl and hydroxypropan-2-yl derivatives exhibit improved solubility in polar solvents compared to methyl or chloro analogs .

Q & A

Q. What computational tools are recommended for predicting the compound’s environmental fate or toxicity?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or aqueous environments.
  • QSAR Models : Leverage databases like ECOSAR to estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .
  • Life Cycle Assessment (LCA) : Evaluate synthetic pathways for green chemistry metrics (e.g., E-factor, atom economy) .

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